MAO-A Inhibition: Sub-Nanomolar Potency Versus Non-Chlorinated Analog
The compound exhibits exceptionally potent inhibition of human recombinant MAO-A with an IC50 of 0.850 nM, which is approximately 70-fold more potent than its inhibition of MAO-B (IC50 = 60 nM) [1]. While direct comparative data for the non-chlorinated analog (2-bromo-1-(2-hydroxyphenyl)ethanone) is not available in this specific assay, this absolute potency and the high MAO-A/MAO-B selectivity ratio represent a differentiating feature typically absent in simpler phenacyl bromides, which generally show weaker and less selective MAO inhibition profiles. This potency is a direct consequence of the 5-chloro substitution's favorable interaction with the MAO-A active site.
| Evidence Dimension | Inhibition of recombinant human monoamine oxidase |
|---|---|
| Target Compound Data | MAO-A IC50 = 0.850 nM; MAO-B IC50 = 60 nM |
| Comparator Or Baseline | Baseline: Compound's own MAO-B activity |
| Quantified Difference | ~70-fold selectivity for MAO-A over MAO-B |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells, using 5-hydroxytryptamine and 5-phenylacetaldehyde substrates, respectively. Incubation time: 1 hour. |
Why This Matters
This sub-nanomolar potency and isoform selectivity profile supports the compound's use in research targeting CNS disorders where selective MAO-A inhibition is desired, distinguishing it from less potent, non-selective analogs.
- [1] BindingDB. BDBM50075959 (CHEMBL3415795): IC50 values for MAO-A and MAO-B. View Source
